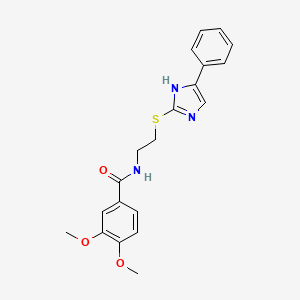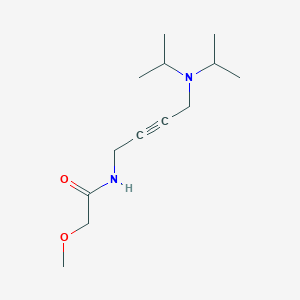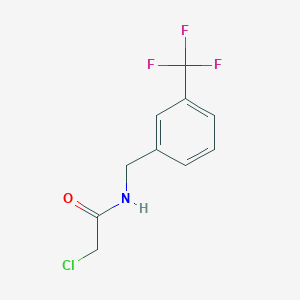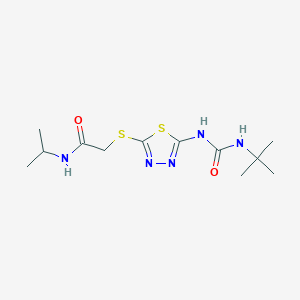![molecular formula C14H11N3O B2984608 1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone CAS No. 241488-24-4](/img/structure/B2984608.png)
1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone is a heterocyclic compound that features both pyrazole and pyridinone moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
作用机制
Target of Action
Pyrazole derivatives, which this compound is a part of, have been known to exhibit diverse pharmacological effects . They have been shown to be cytotoxic to several human cell lines and have been used in the treatment of different types of cancer .
Mode of Action
It is known that pyrazole derivatives can interact with various targets in the cell, leading to changes in cellular function . For instance, some pyrazole derivatives have been demonstrated to inhibit enzymes such as dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinases . These enzymes play crucial roles in cell growth and proliferation, and their inhibition can lead to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be diverse, given the broad range of biological activities associated with pyrazole derivatives . For instance, some pyrazole derivatives have been shown to inhibit the cytochrome P450-mediated polyunsaturated fatty acid epoxide, an important biochemical pathway involved in inflammation and blood pressure regulation .
Pharmacokinetics
Given that pyrazole is a heterocyclic moiety that is highly soluble in water and other polar solvents , it is likely that this compound has good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the broad range of biological activities associated with pyrazole derivatives . For instance, some pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines , suggesting that this compound may also have similar effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH value, temperature, and presence of other substances can affect the compound’s stability and its interaction with its targets
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole, which is then coupled with benzoic acid under palladium-catalyzed conditions . Another approach involves the use of multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .
化学反应分析
Types of Reactions: 1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like bromine or other halogens.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Bromine in carbon tetrachloride under reflux conditions.
Reduction: Hydrazine in the presence of a catalyst.
Substitution: Palladium-catalyzed coupling reactions with aryl halides.
Major Products: The major products formed from these reactions include various substituted pyrazoles and pyridinones, which can be further functionalized for specific applications .
科学研究应用
1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and coordination compounds.
相似化合物的比较
5-Amino-1-phenyl-1H-pyrazole-4-yl derivatives: These compounds share the pyrazole moiety and exhibit similar biological activities.
1,3,5-Trisubstituted pyrazoles: Known for their fluorescence properties and applications in materials science.
Nicotinamide derivatives: These compounds have similar structural features and are used in medicinal chemistry.
Uniqueness: 1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone stands out due to its combined pyrazole and pyridinone structures, which provide a unique set of chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .
属性
IUPAC Name |
1-[4-(1H-pyrazol-5-yl)phenyl]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-13-6-9-17(10-7-13)12-3-1-11(2-4-12)14-5-8-15-16-14/h1-10H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEQPOPCQHAOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)N3C=CC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide](/img/structure/B2984525.png)
![1-(1,3-Benzodioxol-5-yl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B2984528.png)


![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate](/img/structure/B2984533.png)

![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B2984536.png)
![6-(3,5-Dimethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2984538.png)
![2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-methylphenyl)acetamide](/img/structure/B2984539.png)
![2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl fluoride](/img/structure/B2984540.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2984542.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide](/img/structure/B2984543.png)
![N-{[(4-chlorophenyl)carbamoyl]amino}-2-(1H-indol-3-yl)acetamide](/img/structure/B2984545.png)
